molecular formula C13H15NO3 B2465764 (Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid CAS No. 683248-17-1

(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid

Cat. No. B2465764
M. Wt: 233.267
InChI Key: HRLXQLWVFWCBDU-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, commonly known as MPPA, is a chemical compound that has recently gained attention due to its potential applications in scientific research. MPPA is a synthetic compound that can be prepared using various synthesis methods.

Scientific Research Applications

1. Inhibition of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, a related compound to (Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, has been studied for its role in inhibiting mycolic acid biosynthesis in mycobacteria. Mycolic acids are key components in the cell envelopes of pathogenic mycobacteria, including Mycobacterium tuberculosis. Inhibiting their biosynthesis could have implications for tuberculosis treatment (Hartmann et al., 1994).

2. Inhibition of Carbonic Anhydrase Isoenzymes

Research on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, structurally similar to the compound , shows significant inhibition against human carbonic anhydrase I and II isoenzymes. These enzymes are involved in many vital physiological processes, making these compounds potentially valuable for various therapeutic applications (Oktay et al., 2016).

3. Crystal Engineering and DFT Calculations

Studies involving (Z)-4-oxo-4-ureido-but-2-enoic acid focus on its crystal structure and Density Functional Theory (DFT) calculations. These studies provide insights into molecular self-assembly, intra-molecular hydrogen bonding, and other properties essential in materials science and crystal engineering (Zhang et al., 2013).

4. Development of Luminescent Molecular Crystals

A derivative of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid was used to synthesize organic molecular crystals with stable photoluminescence. This application is significant in the field of material sciences, particularly for developing new luminescent materials (Zhestkij et al., 2021).

5. Tyrosinase Inhibition and Transportation Behavior

Research on β-enamino thiosemicarbazide derivatives, structurally related to (Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, demonstrates their potential as tyrosinase inhibitors. These compounds, particularly ETS1, showed high inhibition percentages, suggesting possible applications in treating hyperpigmentation or developing skin lightening agents (Chaves et al., 2018).

6. Anti-Tumor Properties in Breast Cancer Treatment

Derivatives of 4-oxo-butenoic acid, closely related to the compound , have been identified as potential anti-tumor agents in human breast carcinoma treatment. Their unique structure enables them to target specific cancer cells, indicating a promising direction for cancer therapy research (Miles et al., 1958).

properties

IUPAC Name

(Z)-3-methyl-4-oxo-4-(2-phenylethylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10(9-12(15)16)13(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLXQLWVFWCBDU-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid

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